Maleimide-NH-PEG8-CH2CH2COOPFP Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

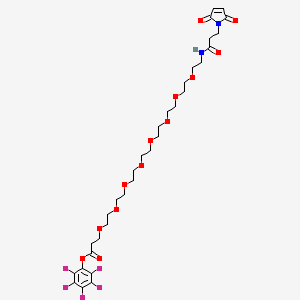

Maleimide-NH-PEG8-CH2CH2COOPFP Ester is a specialized compound used in various scientific and industrial applications. It is known for its unique structure, which includes a maleimide group, a polyethylene glycol (PEG) chain, and a pentafluorophenyl (PFP) ester. This compound is particularly valued for its ability to facilitate bioconjugation and improve the delivery efficiency of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Maleimide-NH-PEG8-CH2CH2COOPFP Ester typically involves several steps:

PEGylation: The process begins with the PEGylation of a maleimide derivative. This involves reacting a maleimide compound with a PEG chain, often under mild conditions to preserve the integrity of the maleimide group.

Activation: The PEGylated maleimide is then activated by introducing a PFP ester group. This step usually requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves:

Large-scale PEGylation: Conducted in reactors with precise temperature and pH control to ensure consistent product quality.

Purification: The product is purified using techniques such as column chromatography or recrystallization to remove any impurities.

Quality Control: Rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and molecular weight of the final product.

Chemical Reactions Analysis

Types of Reactions

Maleimide-NH-PEG8-CH2CH2COOPFP Ester undergoes several types of chemical reactions:

Substitution Reactions: The PFP ester group is highly reactive and can undergo nucleophilic substitution reactions with amines, thiols, and other nucleophiles.

Addition Reactions: The maleimide group can participate in Michael addition reactions with thiol-containing compounds, forming stable thioether bonds.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in reactions with this compound include primary amines, secondary amines, and thiols.

Solvents: Reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Conditions: Mild conditions (room temperature to 40°C) are often sufficient to drive the reactions to completion.

Major Products

Bioconjugates: The primary products of reactions involving this compound are bioconjugates, where the compound is covalently linked to proteins, peptides, or other biomolecules.

Scientific Research Applications

Maleimide-NH-PEG8-CH2CH2COOPFP Ester has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex molecules and polymers, particularly in the field of polymer chemistry.

Biology: Facilitates the labeling and modification of biomolecules, enabling the study of protein-protein interactions and cellular processes.

Medicine: Employed in drug delivery systems, particularly for the targeted delivery of therapeutic agents such as siRNA and plasmid DNA.

Industry: Used in the development of advanced materials, including hydrogels and nanomaterials, for various industrial applications.

Mechanism of Action

The mechanism of action of Maleimide-NH-PEG8-CH2CH2COOPFP Ester involves its ability to form stable covalent bonds with nucleophiles. The maleimide group reacts with thiol groups on proteins or other biomolecules, forming a stable thioether linkage. This property is exploited in bioconjugation techniques to attach therapeutic agents to targeting molecules, enhancing their delivery and efficacy.

Comparison with Similar Compounds

Maleimide-NH-PEG8-CH2CH2COOPFP Ester is unique due to its combination of a maleimide group, a PEG chain, and a PFP ester. Similar compounds include:

Maleimide-NH-PEG8-CH2CH2COOH: Lacks the PFP ester group, making it less reactive in nucleophilic substitution reactions.

Maleimide-NH-PEG8-CH2CH2COOTFP Ester: Contains a tetrafluorophenyl (TFP) ester instead of a PFP ester, which may have different reactivity and stability profiles.

Maleimide-NH-PEG8-CH2CH2COONHS Ester: Uses an N-hydroxysuccinimide (NHS) ester, which is another common activating group for bioconjugation.

This compound stands out due to its high reactivity and efficiency in forming stable bioconjugates, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43F5N2O13/c33-27-28(34)30(36)32(31(37)29(27)35)52-26(43)4-7-44-9-11-46-13-15-48-17-19-50-21-22-51-20-18-49-16-14-47-12-10-45-8-5-38-23(40)3-6-39-24(41)1-2-25(39)42/h1-2H,3-22H2,(H,38,40) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGJRGANWNMURJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43F5N2O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

758.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.